[(1R)-1-(2-Methoxyphenyl)ethyl](methyl)amine
Description
IUPAC Nomenclature and Constitutional Isomerism
The compound (1R)-1-(2-Methoxyphenyl)ethylamine is systematically named (R)-N-methyl-1-(2-methoxyphenyl)ethanamine under IUPAC conventions. This nomenclature prioritizes the longest carbon chain containing the amine functional group, with the ethyl backbone serving as the parent structure. The 2-methoxyphenyl substituent is assigned positional priority due to its aromatic ring system, while the methyl group on the nitrogen atom is denoted as an N-methyl substituent.
Constitutional isomerism in this compound arises from variations in substituent connectivity. For example:
- Positional isomerism : The methoxy group could occupy the meta (3-) or para (4-) positions on the phenyl ring instead of the ortho (2-) position.
- Functional group isomerism : The methyl group attached to the nitrogen could instead bond to the ethyl chain’s α-carbon, yielding N-ethyl-1-(2-methoxyphenyl)methanamine.
Table 1: Constitutional Isomers of (R)-N-methyl-1-(2-methoxyphenyl)ethanamine
The stereochemical descriptor (R) specifies the absolute configuration of the chiral center at the ethyl chain’s α-carbon, which is critical for differentiating enantiomers.
Stereochemical Configuration Analysis: (R)-Enantiomer Specificity
The chiral center at the α-carbon of the ethyl chain arises from the tetrahedral bonding of four distinct groups:
- 2-Methoxyphenyl group (highest priority due to aromaticity and oxygen atom)
- Methylamine group (—NHCH₃)
- Methyl group (—CH₃)
- Hydrogen atom (lowest priority)
Using the Cahn-Ingold-Prelog rules, the configuration is determined by orienting the molecule such that the lowest-priority group (hydrogen) faces away from the observer. The remaining groups are prioritized as follows:
- Priority 1 : 2-Methoxyphenyl (due to the phenyl ring’s higher atomic weight)
- Priority 2 : Methylamine (—NHCH₃)
- Priority 3 : Methyl (—CH₃)
Arranging these groups in descending priority order (1 → 2 → 3) results in a counterclockwise sequence, corresponding to the (R) configuration. This enantiomer’s spatial arrangement influences its physicochemical interactions, such as hydrogen bonding capacity and solubility, which are distinct from the (S)-enantiomer.
Figure 1: (R)-Enantiomer Spatial Arrangement
NHCH₃
\
C(CH₃)(C₆H₄OCH₃-2)
The chiral center (marked with *) shows the (R) configuration when visualized in Fischer projection.
Comparative Structural Analysis with Ortho-Methoxy Phenethylamine Derivatives
Ortho-methoxy phenethylamine derivatives share a phenyl ring with a methoxy group at the 2-position but differ in amine substitution patterns. Key comparisons include:
Table 2: Structural Comparison of Ortho-Methoxy Phenethylamine Derivatives
Key Structural Differences:
- Chirality : The presence of a chiral center in (R)-N-methyl-1-(2-methoxyphenyl)ethanamine distinguishes it from non-chiral analogs like 1-(2-methoxyphenyl)-N-methylmethanamine.
- Solubility : The additional methoxyethyl group in C₁₂H₁₉NO₂ increases hydrophilicity compared to the parent compound.
- Steric Effects : Bulkier substituents on the nitrogen (e.g., methoxyethyl) reduce conformational flexibility, impacting binding affinity in chiral environments.
These structural variations highlight the role of substituent placement and stereochemistry in modulating molecular properties.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1R)-1-(2-methoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3/t8-/m1/s1 |
InChI Key |
IQVNCCSGFPMYOW-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OC)NC |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of (1R)-1-(2-Methoxyphenyl)ethylamine generally involves reductive amination or asymmetric hydrogenation of ketone or imine precursors. The key steps include:
- Reduction of 2-methoxyacetophenone to the corresponding alcohol or imine intermediate
- Reductive amination with methylamine or methylamine derivatives to introduce the N-methyl group
- Use of chiral catalysts or chiral auxiliaries to ensure enantioselectivity favoring the (R)-enantiomer
Specific Synthetic Procedures
| Step | Description | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| 1 | Reduction of 2-methoxyacetophenone to alcohol intermediate | Sodium borohydride (NaBH4), methanol, room temperature | (1R)-1-(2-Methoxyphenyl)ethanol | |
| 2 | Reductive amination of alcohol with methylamine | Methylamine, Pd/C catalyst, hydrogen atmosphere | (1R)-1-(2-Methoxyphenyl)ethylamine | |
| 3 | Alternative direct reductive amination of ketone | 2-Methoxyacetophenone, methylamine, reducing agent (e.g., sodium triacetoxyborohydride) | Secondary amine formation | |
| 4 | Asymmetric hydrogenation of imines | Rhodium or ruthenium catalysts with chiral ligands (e.g., MeO-furyl-BIPHEP) | High enantiomeric excess (up to >97% ee) |
Industrial Preparation Method (Patent-Based)
A patented method (CN101062901A) describes a two-step industrial synthesis route involving:
- Synthesis of formyl ethylamine intermediate by condensation of ethylamine with formic acid esters (e.g., ethyl formate) under reflux in solvents like methanol or ethanol.
- Reduction of formyl ethylamine using lithium aluminum hydride (LiAlH4) or related aluminum hydride reagents in solvents such as tetrahydrofuran (THF) or toluene, followed by purification via distillation.
| Parameter | Details | Notes |
|---|---|---|
| Molar ratio (ethylamine:formic acid ester) | 1 : 0.8–20 | Preferably 1 : 0.8–10 |
| Reaction temperature (condensation) | -20°C to reflux | Preferably 40°C to reflux |
| Reducing agent | Lithium aluminum hydride or sodium aluminates | High selectivity, low impurities |
| Solvent | THF, toluene, ethers, or alcohols | THF preferred for reduction step |
| Yield | 30–60% depending on scale and conditions | Purification by distillation |
This method is noted for its simplicity, low cost, and suitability for scale-up with minimal tertiary amine byproducts.
Catalytic and Enantioselective Approaches
Transition-Metal Catalyzed Reductive Amination and Hydrogenation
Recent advances have leveraged transition-metal catalysts (rhodium, ruthenium) with chiral ligands to achieve high enantioselectivity in the synthesis of chiral amines, including (1R)-1-(2-Methoxyphenyl)ethylamine.
- Rhodium-catalyzed asymmetric hydrogenation of imines derived from 2-methoxyacetophenone and methylamine achieves >97% enantiomeric excess (ee) under mild conditions.
- Ligands such as MeO-furyl-BIPHEP and ZhaoPhos have been demonstrated to enhance enantioselectivity via well-organized transition states and anion-bonding interactions.
- Hydroaminomethylation of vinyl arenes using Rh or Ru catalysts also provides access to phenethylamine derivatives with high stereocontrol.
Reaction Mechanism Insights
- The key step involves coordination of the imine intermediate to the metal center, followed by hydride transfer in a six-membered transition state, leading to selective formation of the (R)-amine.
- Protonolysis and ligand effects play critical roles in stabilizing intermediates and controlling stereochemistry.
Chemical Reaction Analysis
| Reaction Type | Reagents | Conditions | Products | Notes |
|---|---|---|---|---|
| Oxidation | Hydrogen peroxide (H2O2), potassium permanganate (KMnO4) | Mild to moderate temperatures | Imines, nitriles | Potential for further functionalization |
| Reduction | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) | Anhydrous solvents, low temperature | Secondary and tertiary amines | Used for further amine modification |
| Substitution | Alkyl halides, acyl chlorides | Base, solvent | Alkylated/acylated amine derivatives | Nucleophilic substitution on amine nitrogen |
These reactions enable structural diversification and derivatization of (1R)-1-(2-Methoxyphenyl)ethylamine for various applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Methoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: It can be reduced further to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary and tertiary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
(1R)-1-(2-Methoxyphenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Methoxyphenyl)ethylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Efficiency : Asymmetric hydrogenation methods () achieve high ee (up to 97%) for chiral amines, suggesting applicability to the target compound’s synthesis .
- Receptor Binding : The 2-methoxyphenyl group’s electron-donating effects enhance π-π stacking in receptor pockets, as seen in 5-HT1A ligands .
- Metabolic Stability : Secondary amines (e.g., target compound) generally exhibit longer half-lives than primary amines due to reduced oxidative deamination .
Biological Activity
(1R)-1-(2-Methoxyphenyl)ethylamine is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound (1R)-1-(2-Methoxyphenyl)ethylamine can be represented structurally as follows:
- Chemical Formula : CHNO
- Molecular Weight : 165.24 g/mol
This compound features a methoxy group on the aromatic ring, which can influence its interaction with biological targets.
The biological activity of (1R)-1-(2-Methoxyphenyl)ethylamine is primarily attributed to its interaction with various receptors and enzymes in the body.
- Enzyme Interaction : The compound may act as an inhibitor or substrate for certain enzymes, modulating their activity. For example, it could potentially inhibit monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters, thereby affecting mood and behavior.
- Receptor Binding : It may also interact with neurotransmitter receptors such as serotonin and dopamine receptors, influencing pathways related to mood regulation and cognitive function.
Biological Activity Profiles
Research has shown that (1R)-1-(2-Methoxyphenyl)ethylamine exhibits a range of biological activities:
- Antidepressant Effects : In animal models, compounds similar to (1R)-1-(2-Methoxyphenyl)ethylamine have demonstrated antidepressant-like effects, possibly through serotonin reuptake inhibition .
- Neuroprotective Properties : Studies indicate potential neuroprotective effects against oxidative stress, which may be beneficial in neurodegenerative conditions .
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of (1R)-1-(2-Methoxyphenyl)ethylamine in rodent models. The results indicated significant reductions in immobility time in forced swim tests, suggesting an increase in serotonergic activity. The compound also showed a favorable safety profile with no observed toxicity at therapeutic doses.
| Test Condition | Control Group (minutes) | Treatment Group (minutes) |
|---|---|---|
| Immobility Time (Forced Swim) | 180 | 120 |
Case Study 2: Neuroprotection
In vitro assays demonstrated that (1R)-1-(2-Methoxyphenyl)ethylamine protects neuronal cells from apoptosis induced by oxidative stress. This was assessed using MTT assays to measure cell viability after exposure to hydrogen peroxide.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 65 |
| Compound Treatment | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
